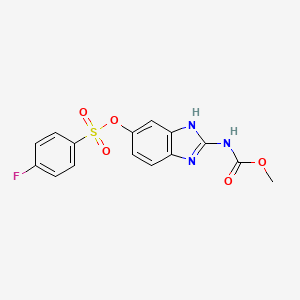

Luxabendazole

Vue d'ensemble

Description

Luxabendazole est un agent anthelminthique carbamate de benzimidazole. Il a montré une efficacité contre un large éventail de nématodes, de trématodes et de cestodes gastro-intestinaux dans des études animales . Ce composé est particulièrement remarquable pour sa large activité spectrale et son utilisation potentielle dans le traitement de diverses infections parasitaires.

Applications De Recherche Scientifique

Luxabendazole a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés de benzimidazole.

Biologie : this compound est utilisé dans des études portant sur les mécanismes d'action des agents anthelminthiques.

Médecine : Il est en cours de recherche pour son utilisation potentielle dans le traitement des infections parasitaires chez l'homme et les animaux.

Industrie : This compound est utilisé dans le développement de produits pharmaceutiques vétérinaires et autres produits connexes

5. Mécanisme d'action

This compound exerce ses effets en se liant au site sensible à la colchicine de la tubuline, inhibant sa polymérisation en microtubules. Cette perturbation de la formation des microtubules conduit à des altérations dégénératives dans les cellules intestinales des parasites, provoquant finalement leur immobilisation et leur mort . Les cibles moléculaires comprennent les microtubules dans les cellules parasitaires, et les voies impliquées sont liées à l'inhibition de l'absorption du glucose et de la production d'énergie.

Mécanisme D'action

Luxabendazole exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to degenerative alterations in the intestinal cells of the parasites, ultimately causing their immobilization and death . The molecular targets include the microtubules in the parasite cells, and the pathways involved are related to the inhibition of glucose uptake and energy production.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Luxabendazole interacts with various biomolecules in its role as an anthelmintic agent. It has been observed to cause a decrease in free glucose and glycogen levels in muscle-stage Trichinella spiralis larvae . This suggests that this compound may interact with enzymes involved in glucose and glycogen metabolism. Additionally, this compound has been found to inhibit fumarate reductase activity , indicating its interaction with this enzyme.

Cellular Effects

This compound exerts effects on various types of cells and cellular processes. In muscle-stage Trichinella spiralis larvae, this compound treatment resulted in a decrease in free glucose and glycogen levels . This suggests that this compound influences cellular metabolism, particularly carbohydrate metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. One key mechanism is the inhibition of tubulin binding . This compound inhibits the binding of colchicine to tubulin, which is a competitive process with an inhibition constant (Ki) of 0.9×10−7 M . This suggests that this compound may exert its effects by disrupting microtubule dynamics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in muscle-stage Trichinella spiralis larvae, the biochemical changes produced by this compound were observed after in vivo treatment . These changes included a decrease in free glucose and glycogen levels, slight in vitro inhibition of fumarate reductase activity, and inhibition of colchicine-tubulin binding .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in sheep, the elimination of this compound was slow, with a mean half-life of 8.72 hours . The steady-state volume of distribution and distribution volume during the elimination phase were 3.18 and 3.10 L/kg, respectively .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been observed to decrease free glucose and glycogen levels in muscle-stage Trichinella spiralis larvae , suggesting that it may interact with enzymes involved in glucose and glycogen metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues. In sheep, this compound was found to be moderately absorbed from the gastrointestinal tract, widely distributed into extravascular compartments, and cleared slowly .

Méthodes De Préparation

Luxabendazole est synthétisé par réaction de composés benzimidazoles. . Les méthodes de production industrielle peuvent varier, mais elles impliquent généralement les étapes suivantes :

Formation du cycle benzimidazole : Ceci est généralement réalisé par condensation de l'o-phénylènediamine avec des acides carboxyliques ou leurs dérivés.

Fonctionnalisation : Introduction du groupe carbamate et d'autres groupes fonctionnels pour améliorer son activité biologique.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir du this compound sous sa forme pure.

Analyse Des Réactions Chimiques

Luxabendazole subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de divers dérivés oxydés, qui peuvent avoir des activités biologiques différentes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'efficacité du composé.

Substitution : This compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre, conduisant à la formation de nouveaux dérivés. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

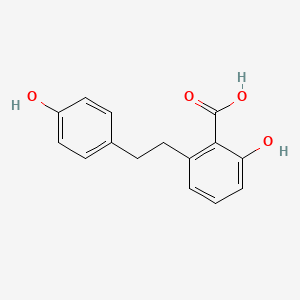

Comparaison Avec Des Composés Similaires

Luxabendazole fait partie de la famille des benzimidazoles anthelminthiques, qui comprend des composés tels que l'albendazole, le mébendazole, le fébendazole et le flubendazole . Comparé à ces composés, this compound a montré une efficacité similaire, mais peut avoir des propriétés pharmacocinétiques et un spectre d'activité différents. Par exemple :

Albendazole : Activité à large spectre similaire, mais pharmacocinétique différente.

Mebendazole : Efficace contre un éventail plus restreint de parasites.

Fébendazole : Souvent utilisé en médecine vétérinaire avec un mécanisme d'action similaire.

Flubendazole : Utilisé principalement dans la volaille et les porcs pour ses propriétés anthelminthiques.

Le caractère unique de this compound réside dans ses groupes fonctionnels spécifiques et leur arrangement, qui contribuent à son profil pharmacologique distinct.

Propriétés

IUPAC Name |

[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIDWFUBDDXAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238189 | |

| Record name | Luxabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90509-02-7 | |

| Record name | Luxabendazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090509027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luxabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUXABENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S1S00GV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1675458.png)